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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allylazetidine, a substituted saturated four-membered azaheterocycle, represents a
potentially valuable building block in medicinal chemistry and organic synthesis. Its structural
motif, combining a strained azetidine ring with a reactive allyl group, offers unique opportunities
for the development of novel chemical entities. This technical guide provides a summary of the
currently available information on the chemical properties and structure of 3-Allylazetidine.
Despite extensive searches of scientific literature and chemical databases, specific
experimental data such as melting point, boiling point, and detailed protocols for its synthesis
remain elusive. Furthermore, no information regarding its biological activity or involvement in
signaling pathways has been reported to date. This document compiles the known computed
and structural data and presents a generalized synthetic approach to molecules of this class.

Chemical Structure and Identifiers

The fundamental structure of 3-Allylazetidine consists of an azetidine ring substituted at the 3-
position with an allyl group (a prop-2-en-1-yl group).

Table 1: Chemical Identifiers for 3-Allylazetidine
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Identifier Value Source

IUPAC Name 3-(prop-2-en-1-yl)azetidine MolWiki[1]
CAS Number 1630906-82-9 MolWiki[1]
Molecular Formula CeH11N MolWiki[1]
Molecular Weight 97.16 g/mol MolWiki[1]
Canonical SMILES C=CCC1CNC1 MolWiki[1]

INChl=1S/C6H11N/c1-2-3-6-4-
InChl MolWiki[1]
7-5-6/h2,6-7H,1,3-5H2

RXJIXOVZCNNKSGW- -
InChlKey MolWiki[1]
UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental physicochemical data for 3-Allylazetidine are not readily available in the
current body of scientific literature. The following table summarizes computed properties that
can provide an estimation of its chemical behavior.

Table 2: Computed Physicochemical Properties of 3-Allylazetidine

Property Value Source

LogP 0.76 MolWiki[1]
Hydrogen Bond Donors 1 MolWiki[1]
Hydrogen Bond Acceptors 1 MolWiki[1]

Note: The lack of experimentally determined data such as boiling point, melting point, pKa, and
solubility limits a comprehensive understanding of the compound's behavior in various
experimental conditions.

Spectroscopic Data
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While it is known that NMR spectral data for 3-Allylazetidine exists, specific, assigned
chemical shifts and coupling constants have not been published in readily accessible sources.
For researchers planning to work with this compound, the following are expected *H and 3C
NMR chemical shift ranges for the core structural motifs, based on general principles of NMR
spectroscopy.

e 1H NMR: Protons on the azetidine ring are expected to appear in the range of 2.5-4.0 ppm.
The allylic protons would be observed between 2.0 and 2.5 ppm, while the vinyl protons
would be in the 5.0-6.0 ppm region. The NH proton would likely be a broad singlet.

e 13C NMR: The carbons of the azetidine ring would likely resonate in the range of 30-50 ppm.
The allylic carbon would be expected around 35-45 ppm, and the vinyl carbons between 115
and 140 ppm.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Allylazetidine is not available
in the reviewed literature. However, a general approach for the synthesis of 3-substituted
azetidines can be inferred from established methods in heterocyclic chemistry. One common
strategy involves the cyclization of a suitably functionalized acyclic precursor.

A plausible synthetic route could involve the following key steps, illustrated in the workflow
diagram below. This represents a generalized approach and would require optimization for the
specific synthesis of 3-Allylazetidine.
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Generalized Synthesis Workflow for 3-Substituted Azetidines

Starting Materials
(e.g., 1,3-dihalopropane derivative and a primary amine)

tep 1

Formation of an Acyclic Precursor
(e.g., N-protected 3-aminopropan-1-ol or a related derivative)

tep 2

Introduction of the Allyl Group
(e.g., via nucleophilic substitution)

tep 3

Intramolecular Cyclization

e.g., via activation of a leaving group and subsequent nucleophilic attack by the amine

tep 4

Deprotection (if necessary)

3-Allylazetidine

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3-substituted azetidines.
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Signaling Pathways and Biological Activity

There is currently no published research detailing the biological activity of 3-Allylazetidine or
its interaction with any known signaling pathways. The azetidine scaffold is present in a number
of biologically active compounds and is considered a valuable motif in drug discovery due to its
ability to introduce conformational rigidity and act as a bioisostere. However, the specific
biological effects of the 3-allyl substitution on the azetidine ring have not been investigated.

Due to the absence of this information, a diagram of a signaling pathway involving 3-
Allylazetidine cannot be provided.

Conclusion

3-Allylazetidine is a chemical entity with potential for further exploration in synthetic and
medicinal chemistry. This guide has summarized the available structural and computed
physicochemical data. However, a significant lack of published experimental data, including a
detailed synthesis protocol and biological activity, is a clear limitation for researchers in the
field. Further investigation is required to fully characterize this compound and to explore its
potential applications in drug development and as a chemical probe. The generalized synthetic
workflow provided can serve as a starting point for the development of a robust synthesis of 3-
Allylazetidine, which would be a crucial step in enabling future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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